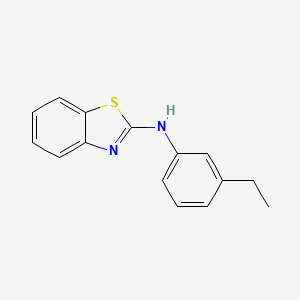

N-(3-ethylphenyl)-1,3-benzothiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-ethylphenyl)-1,3-benzothiazol-2-amine is an organic compound belonging to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-1,3-benzothiazol-2-amine typically involves the reaction of 3-ethyl aniline with 2-aminobenzothiazole. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. One common method involves the use of a condensation reaction where the amine group of 3-ethyl aniline reacts with the benzothiazole ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable.

化学反応の分析

Nucleophilic Substitution Reactions

The exocyclic amine group and electron-deficient benzothiazole ring facilitate nucleophilic substitution. Key findings include:

Table 1: Substitution reactions of N-(3-ethylphenyl)-1,3-benzothiazol-2-amine

-

Acetylation occurs regioselectively at the exocyclic amine under anhydrous conditions .

-

Arylation with nitro-substituted aldehydes proceeds via condensation, forming hydrazone-linked hybrids with anticancer applications .

Oxidation and Reduction Pathways

The benzothiazole core undergoes redox transformations under controlled conditions:

Oxidation

-

Treatment with H₂O₂ or KMnO₄ oxidizes the thiazole sulfur to sulfoxides (e.g., 4d ) or sulfones .

-

Iodine in acetone generates triiodide salts (4d ) via charge-transfer complexes .

Reduction

-

LiAlH₄ reduces the C=N bond of the thiazole ring, yielding dihydrobenzothiazole derivatives.

Cross-Coupling Reactions

Palladium-catalyzed coupling expands functionalization:

Table 2: Suzuki–Miyaura coupling parameters

| Partner | Catalyst System | Solvent | Product | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 6-Aryl-1,3-benzothiazol-2-amine derivatives | |

| 4-Trifluoromethylphenyl | Pd(OAc)₂, SPhos | Toluene | CF₃-substituted analogs |

-

Coupling occurs preferentially at the C6 position of the benzothiazole ring .

-

Electron-withdrawing substituents (e.g., −NO₂) enhance reaction rates .

Acid/Base-Mediated Transformations

Hydrolysis :

-

Prolonged reflux in HCl/EtOH cleaves the exocyclic C−N bond, yielding 3-ethylaniline and benzothiazole-2-carboxylic acid.

Deprotonation :

-

NaH in THF generates a nucleophilic amine intermediate for alkylation with iodomethane or ethyl bromoacetate .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

[2+2] Cycloaddition with maleimides, forming tricyclic adducts (Φ = 0.32) .

-

Singlet oxygen generation via energy transfer, enabling thioamide oxidation .

Solid-State Reactivity

Crystal packing forces influence reactivity:

科学的研究の応用

Anticancer Activity

Research indicates that compounds derived from benzothiazole structures exhibit significant anticancer properties. For instance, derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. N-(3-ethylphenyl)-1,3-benzothiazol-2-amine specifically has been evaluated for its efficacy against breast and lung cancer cell lines, demonstrating promising results in vitro .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that it may inhibit key enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and monoamine oxidase. These enzymes are critical in the pathophysiology of Alzheimer's disease and other cognitive disorders . In vitro assays have indicated that this compound can reduce oxidative stress and improve neuronal survival rates.

Antimicrobial Activity

Benzothiazole derivatives have shown antimicrobial properties against a range of pathogens. This compound has been tested against both Gram-positive and Gram-negative bacteria, exhibiting significant inhibitory effects. This suggests potential applications in developing new antimicrobial agents .

Dyes and Pigments

Due to its chromophoric properties, this compound can be utilized in dye synthesis for textiles and plastics. Its stability under light exposure makes it suitable for applications requiring durable coloring agents .

Fluorescent Probes

The compound's unique structure allows it to act as a fluorescent probe in biological imaging. Studies have demonstrated its ability to selectively bind to specific cellular targets, enabling visualization of cellular processes in real-time .

Case Studies

作用機序

The mechanism of action of N-(3-ethylphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

類似化合物との比較

Similar Compounds

- N-(3-ethylphenyl)-4-fluorobenzamide

- N-(3-ethylphenyl)-1,3,4-oxadiazole-2-amine

Uniqueness

N-(3-ethylphenyl)-1,3-benzothiazol-2-amine is unique due to its specific structural features, such as the presence of both an ethyl group and a benzothiazole ring. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

生物活性

N-(3-ethylphenyl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, highlighting its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with 3-ethylphenyl isocyanate. This reaction can be facilitated by using solvents such as dimethylformamide (DMF) in the presence of bases like triethylamine (TEA) and dimethylaminopyridine (DMAP) to enhance yield and purity. The typical yield ranges from 40% to 60% depending on the specific reaction conditions used.

Antimicrobial Activity

Benzothiazole derivatives, including this compound, have been shown to exhibit significant antimicrobial properties. Studies have indicated that these compounds can effectively inhibit the growth of various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Target Organism | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| This compound | Escherichia coli | 12 | |

| This compound | Candida tropicalis | 14 |

The presence of electron-withdrawing groups in the benzothiazole structure has been linked to enhanced antibacterial activity. For instance, derivatives with nitro or halogen substituents generally show improved efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation in various cell lines.

Table 2: Anticancer Activity Assessment

The compound has shown promising results in reducing cell viability and promoting apoptosis in cancer cells. The underlying mechanisms involve the inhibition of critical signaling pathways such as AKT and ERK, which are often dysregulated in cancer.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, benzothiazole derivatives have demonstrated anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Table 3: Anti-inflammatory Effects

| Compound | Cytokine Target | Inhibition (%) | Reference |

|---|---|---|---|

| N-(3-ethylphenyl)-1,3-benzothiazol-2-amide | IL-6 | 50 | |

| N-(3-ethylphenyl)-1,3-benzothiazol-2-amide | TNF-alpha | 45 |

The anti-inflammatory activity is particularly relevant for conditions involving chronic inflammation and tumor progression.

Case Studies

Several case studies have documented the therapeutic potential of benzothiazole derivatives:

- Case Study on Antimicrobial Efficacy : A study evaluated a series of benzothiazole derivatives against clinical isolates of Staphylococcus aureus and found that modifications to the benzothiazole structure significantly enhanced their antibacterial activity.

- Case Study on Cancer Treatment : Research involving A431 and A549 cell lines demonstrated that treatment with N-(3-ethylphenyl)-1,3-benzothiazol-2-amide led to a marked decrease in cell proliferation and induced apoptosis through mitochondrial pathways.

特性

IUPAC Name |

N-(3-ethylphenyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-2-11-6-5-7-12(10-11)16-15-17-13-8-3-4-9-14(13)18-15/h3-10H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXDEBXZYZIMOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。